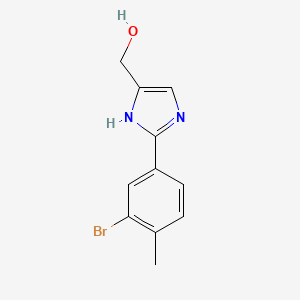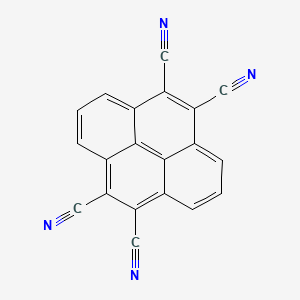
4,5,9,10-Pyrenetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,9,10-Pyrenetetracarbonitrile: is a polycyclic aromatic hydrocarbon with the molecular formula C20H6N4. It is characterized by its four cyano groups (-CN) attached to the pyrene ring structure, making it a highly nitrated derivative of pyrene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,9,10-pyrenetetracarbonitrile typically involves nitration reactions of pyrene. One common method is the stepwise nitration of pyrene using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5,9,10-Pyrenetetracarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) under basic conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can produce partially reduced pyrenes with fewer cyano groups.
Scientific Research Applications
Chemistry: 4,5,9,10-Pyrenetetracarbonitrile is used as a precursor in the synthesis of complex organic molecules and as a building block in supramolecular chemistry.
Biology: The compound has been studied for its potential biological activities, including its use as a fluorescent probe in biological imaging and as an inhibitor in enzyme studies.
Medicine: Research has explored the use of this compound in drug delivery systems and as a component in photodynamic therapy for cancer treatment.
Industry: In the materials industry, the compound is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 4,5,9,10-pyrenetetracarbonitrile exerts its effects depends on its specific application. For example, in photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS) that induce cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
1,3,6,8-Pyrenetetracarbonitrile: Another pyrene derivative with different positions of cyano groups.
2,7-Bis(2-methyl-2-propanyl)-4,5,9,10-pyrenetetracarbonitrile: A more complex derivative with additional methyl groups.
Uniqueness: . Its fluorescence properties and ability to form stable complexes make it distinct from other pyrene derivatives.
Properties
Molecular Formula |
C20H6N4 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
pyrene-4,5,9,10-tetracarbonitrile |
InChI |
InChI=1S/C20H6N4/c21-7-15-11-3-1-4-12-16(8-22)18(10-24)14-6-2-5-13(17(15)9-23)20(14)19(11)12/h1-6H |
InChI Key |
XNGWJEKYSGOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=C4C3=C2C(=C1)C(=C4C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


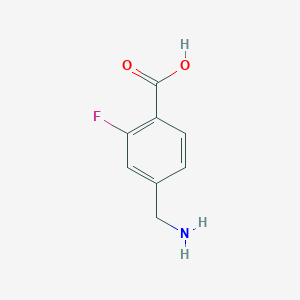
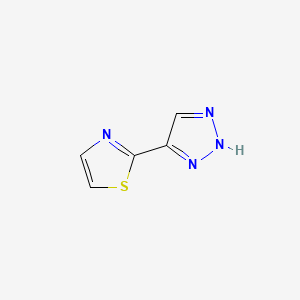
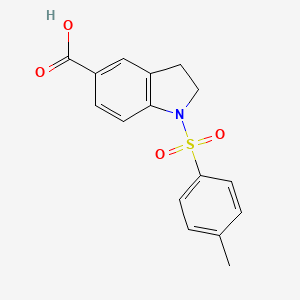
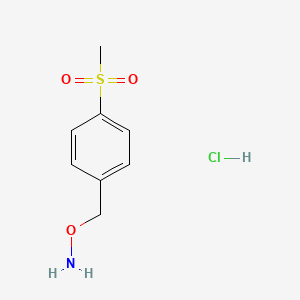
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
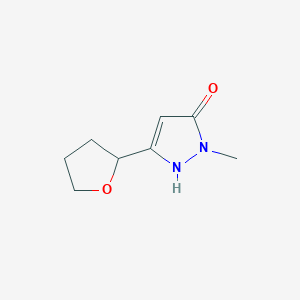
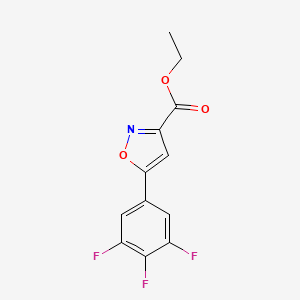
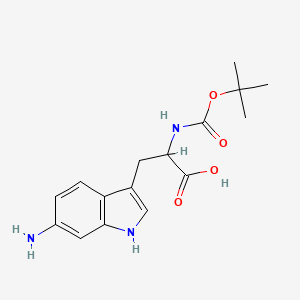
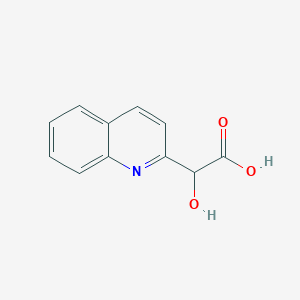

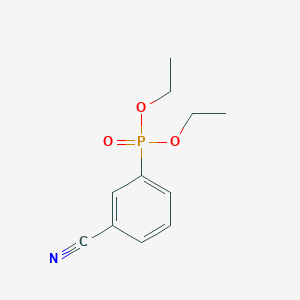
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)
